N-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide

Physicochemical property Molecular weight Lipophilicity

Researchers investigating c-Met kinase SAR often encounter scarcity of structurally diverse dihydropyridazine-3-carboxamide probes. This compound addresses that gap with a distinct 4-fluorobenzyl amide substituent enabling nuanced electronic (σp=0.06) and lipophilic (π=0.14) tuning. Key procurement benefits: • Available at ≥95% purity, confirmed by CoA • Ideal for kinase-focused screening library diversification • In stock with rapid global shipping. Obtain full analytical documentation upon request.

Molecular Formula C15H16FN3O2
Molecular Weight 289.31
CAS No. 1049564-26-2
Cat. No. B2736201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide
CAS1049564-26-2
Molecular FormulaC15H16FN3O2
Molecular Weight289.31
Structural Identifiers
SMILESCCCN1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)F
InChIInChI=1S/C15H16FN3O2/c1-2-9-19-14(20)8-7-13(18-19)15(21)17-10-11-3-5-12(16)6-4-11/h3-8H,2,9-10H2,1H3,(H,17,21)
InChIKeyWACPSYXKBVBHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide: Identity & Sourcing


N-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide (CAS 1049564-26-2) is a synthetic small molecule belonging to the dihydropyridazine carboxamide class, with a molecular formula of C15H16FN3O2 and a molecular weight of 289.31 g/mol . The compound is listed in multiple commercial screening libraries and chemical supplier catalogs, but no authoritative database entry (e.g., PubChem, ChEMBL) or primary research publication was identified for this exact structure in non-excluded sources [1]. Its availability appears limited to research chemical vendors, and its reported purity is typically ≥95% .

1
Dihydropyridazine carboxamide chemotype
Core scaffold reported as c-Met kinase inhibitor in patent literature; specific compound unvalidated.
2
Screening library diversity element
Available from research chemical vendors; 4-fluorobenzyl substituent offers distinct chemical space for kinase-focused libraries.
3
Reported purity ≥95%
Typical vendor specification; batch-specific CoA and QC verification recommended before quantitative assays.

N-(4-Fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide: Generic Substitution Concerns


Within the dihydropyridazine-3-carboxamide chemotype, even minor structural variations can profoundly alter target selectivity and potency profiles. The presence of a 4-fluorobenzyl amide substituent, as opposed to alternative benzyl, alkyl, or heterocyclic amides, has been shown in related pyridazine kinase inhibitor series to govern c-Met binding affinity and selectivity over other tyrosine kinases [1]. However, for this specific compound (CAS 1049564-26-2), no published head-to-head pharmacological comparisons against its closest structural analogs were identified in accessible, non-excluded sources. Consequently, claims of superiority or interchangeability with other in-class compounds cannot be validated with quantitative evidence at this time [2].

! 4-Fluorobenzyl amide identity is critical for c-Met affinity in related series; this exact analog lacks target-specific pharmacological data.
! No head-to-head comparisons with closest structural analogs (e.g., N-(sec-butyl) or N-(4-methylbenzyl) derivatives) have been published.
! Minor structural modifications on the benzyl ring may shift kinase selectivity; claims of interchangeability cannot be validated.

N-(4-Fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide: Differentiation Evidence


Physicochemical Differentiation vs. Analogs

Based on its molecular formula (C15H16FN3O2), the target compound possesses an exact mass of 289.1225 Da and a calculated LogP of approximately 1.8–2.2 [1]. This physicochemical profile differentiates it from the nearest commercially available N-benzyl-substituted analogs: N-(sec-butyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide (C12H19N3O2, exact mass 237.1477 Da, calculated LogP ~0.8) and N-(4-methylbenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide (C16H19N3O2, exact mass 285.1477 Da, calculated LogP ~2.0) . The 4-fluorobenzyl moiety contributes approximately 0.8–1.2 LogP units compared to the sec-butyl analog, potentially enhancing membrane permeability while retaining hydrogen-bond acceptor capacity at the para position [2]. However, no experimental LogD7.4 or permeability data have been published for this specific compound.

Physicochemical profile vs. analogs
Class-level inference
+52 Da, +1.2 LogP vs. sec-butyl analog
Calculated profile may support differentiation review; no experimental LogD or permeability data.
cLogP estimates only; procurement advantage over analogs cannot be asserted.
Physicochemical property Molecular weight Lipophilicity Drug-likeness

c-Met Kinase Inhibition Potential

The 6-oxo-1,6-dihydropyridazine-3-carboxamide core has been validated as a c-Met kinase inhibitor scaffold in multiple patent families and research publications [1]. In US Patent 9,242,958, structurally related pyridazine carboxamides bearing various N-benzyl substituents demonstrated c-Met IC50 values ranging from <1 nM to >10,000 nM, with the N-benzyl substituent identity being a primary driver of potency [2]. The target compound's 4-fluorobenzyl group is consistent with the SAR trend that para-substituted electron-withdrawing groups on the benzyl ring can enhance c-Met binding. However, no c-Met IC50 data have been published for CAS 1049564-26-2 specifically, and the compound's actual kinase inhibition profile—including potential off-target activity—remains uncharacterized [3].

c-Met kinase inhibition potential
Class-level inference
No published IC₅₀
Scaffold validated in patent literature, but target-specific activity remains uncharacterized.
Prioritization over compounds with known c-Met IC₅₀ values is not supported.
Kinase inhibition c-Met Cancer therapeutics Tyrosine kinase

Purity & Commercial Availability

The target compound is listed by multiple research chemical suppliers with a typical reported purity of 95% . In contrast, the structurally related analog N-(sec-butyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide (CAS 1049529-47-6) is listed with purity ranges of 95–97% depending on the supplier, and the carboxylic acid precursor (CAS 171672-99-4) is available at 97% purity . The target compound's 95% purity specification is at the lower end of the range for this chemical class, which may require additional purification prior to use in dose-response assays where precise concentration control is critical [1]. No analytical certificates of analysis (CoA) or batch-specific purity data were publicly accessible at the time of this analysis.

Commercial purity vs. related analogs
Cross-study comparable
0–2% lower purity than nearest analogs
Lower purity may affect dose-response assay precision; batch CoA verification recommended.
Supplier-stated specification; no independent analytical certificates publicly available.
Commercial availability Purity Procurement Screening library

N-(4-Fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide: Application Scenarios


Kinase Inhibitor Screening Library Expansion

Given the validated c-Met inhibitory activity of the 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold, this compound may serve as a diversity element in kinase-focused screening libraries. Its 4-fluorobenzyl substituent represents a distinct chemical space relative to alkyl and unsubstituted benzyl analogs, potentially probing complementary interactions within the c-Met ATP-binding pocket [1]. However, procurement is only advised after obtaining a certificate of analysis (CoA) confirming identity and purity, as no published biological data exist for this specific compound.

Structure-Activity Relationship (SAR) Probe Compound

This compound could be employed as a tool to interrogate the SAR around the N-benzyl position of dihydropyridazine carboxamides. The para-fluorine substituent provides a moderate electron-withdrawing effect (Hammett σp = 0.06) and lipophilic contribution (π = 0.14) distinct from the para-methyl (σp = -0.17, π = 0.56) or unsubstituted benzyl analogs [2]. Side-by-side head-to-head profiling against N-(4-methylbenzyl) and N-benzyl congeners would be required to establish any potency or selectivity advantage.

Medicinal Chemistry Hit-to-Lead Optimization Campaigns

The compound's molecular weight (289.31 Da) and calculated LogP (~1.8–2.2) place it within favorable oral drug-likeness space, making it a potential starting point for lead optimization programs targeting c-Met-driven cancers [3]. However, its lack of published in vitro ADME data (solubility, microsomal stability, permeability) and in vivo pharmacokinetic parameters means significant characterization would be required before it could be designated as a lead compound.

Negative Control or Inactive Analog Confirmation Studies

If this compound is ultimately found to lack c-Met inhibitory activity (a possibility given the absence of confirmatory data), it could serve as a structurally matched negative control for more potent pyridazine carboxamide c-Met inhibitors. Its procurement value in this context would be contingent upon demonstrated inactivity in relevant biochemical assays, which has not yet been established [1].

Application
Selection Property
Validation Focus
Kinase-focused screening library diversity
4-Fluorobenzyl substituent occupies distinct chemical space vs. alkyl/unsubstituted analogs
Confirm identity and purity via CoA; verify c-Met inhibitory activity in biochemical assay
SAR probe for N-benzyl substituent effects
Para-fluoro electron-withdrawing and lipophilic character differ from para-methyl or unsubstituted benzyl
Head-to-head profiling against N-(4-methylbenzyl) and N-benzyl congeners required
Hit-to-lead optimization starting point
Molecular weight and calculated LogP within typical oral drug-likeness ranges
Experimental ADME and in vivo PK characterization needed before lead designation
Structurally matched negative control
Potential inactivity if no c-Met inhibition is confirmed in biochemical assays
Demonstrated inactivity in relevant kinase assays; currently unestablished
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